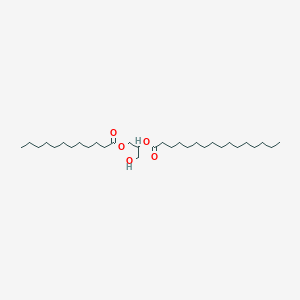

1-Lauroyl-2-palmitoyl-rac-glycerol

Description

Properties

IUPAC Name |

(1-dodecanoyloxy-3-hydroxypropan-2-yl) hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26-31(34)36-29(27-32)28-35-30(33)25-23-21-19-17-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJWTCJLKHWHHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H60O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Lauroyl-2-palmitoyl-rac-glycerol: Chemical Properties and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological significance, and relevant experimental methodologies for 1-Lauroyl-2-palmitoyl-rac-glycerol. This document is intended to serve as a valuable resource for researchers in the fields of lipid biochemistry, cell signaling, and pharmaceutical sciences.

Core Chemical Properties

This compound is a mixed-chain diacylglycerol (DAG) containing lauric acid (a 12-carbon saturated fatty acid) at the sn-1 position and palmitic acid (a 16-carbon saturated fatty acid) at the sn-2 position of the glycerol (B35011) backbone. The rac designation indicates a racemic mixture of the sn-1 and sn-3 stereoisomers.

Physicochemical Data

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known properties and provides estimates for others based on the characteristics of similar diacylglycerols.

| Property | Value | Source |

| Molecular Formula | C31H60O5 | --INVALID-LINK-- |

| Molecular Weight | 512.8 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Melting Point | Data not available. Estimated to be similar to other saturated diacylglycerols of comparable chain length, such as 1,2-Dimyristoyl-sn-glycerol (57-61 °C).[1] | - |

| Boiling Point | Data not available. Diacylglycerols generally have high boiling points and may decompose before boiling under atmospheric pressure. | - |

| Solubility | - DMF: 20 mg/ml- DMSO: 30 mg/ml- Ethanol: 0.25 mg/ml- PBS (pH 7.2): 0.7 mg/ml | --INVALID-LINK-- |

| CAS Number | 177717-58-7 | --INVALID-LINK-- |

Spectral Data

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly published. However, based on established methods for the synthesis of mixed 1,2-diacylglycerols, a general workflow can be proposed.

Hypothetical Synthesis Workflow

The synthesis of this compound can be approached through a multi-step process involving the protection of one hydroxyl group of a glycerol derivative, followed by sequential acylation and deprotection.

General Purification Protocol for Diacylglycerols

The purification of the target compound from the reaction mixture is crucial to remove unreacted starting materials, byproducts, and any 1,3-diacylglycerol isomers that may have formed due to acyl migration.

-

Crude Extraction : After the reaction is complete, the mixture is typically quenched and extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layers are combined, washed with brine, and dried over an anhydrous salt such as sodium sulfate.

-

Solvent Removal : The solvent is removed under reduced pressure to yield the crude product.

-

Chromatographic Purification : The crude product is purified by silica gel column chromatography. A gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is commonly used to separate the desired 1,2-diacylglycerol from other components.

-

Purity Assessment : The purity of the collected fractions is assessed by thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) with a suitable detector like an evaporative light scattering detector (ELSD).

Analytical Methodologies

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of diacylglycerols. The molecule is typically detected as an adduct with sodium ([M+Na]+) or ammonium (B1175870) ([M+NH4]+). For this compound (C31H60O5, MW = 512.8), the expected m/z values would be approximately 535.8 for the sodium adduct and 530.8 for the ammonium adduct. Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the fatty acyl chains through fragmentation analysis.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the structure of the molecule. The proton NMR spectrum would show characteristic signals for the glycerol backbone protons, the methylene (B1212753) groups of the fatty acyl chains, and the terminal methyl groups.

Role in Signaling Pathways

Diacylglycerols are well-established second messengers in a variety of cellular signaling pathways.[4][5][6] While the specific role of this compound has not been extensively studied, its function can be inferred from the general activities of diacylglycerols.

The primary and most studied role of diacylglycerols is the activation of Protein Kinase C (PKC) isoforms.[7]

In this pathway, an extracellular signal activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol. DAG remains in the plasma membrane where it recruits and activates PKC, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.

Elevated levels of certain diacylglycerols have been implicated in the development of insulin (B600854) resistance in skeletal muscle, a key factor in type 2 diabetes.[8] This is thought to occur through the activation of specific PKC isoforms that interfere with the insulin signaling cascade.[8]

Applications in Drug Development

While specific applications of this compound in drug delivery are not documented, lipids in this class are of significant interest to pharmaceutical scientists.

4.1. Excipients in Formulations: Di- and triglycerides are commonly used as excipients in drug formulations. They can act as:

-

Solubilizing agents: For poorly water-soluble drugs, enhancing their dissolution and bioavailability.

-

Emulsifiers: To stabilize oil-in-water or water-in-oil emulsions.

-

Lipid-based drug delivery systems: As a key component of self-emulsifying drug delivery systems (SEDDS), self-nanoemulsifying drug delivery systems (SNEDDS), and lipid nanoparticles.[9] A related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been successfully formulated into a solid self-nanoemulsifying drug delivery system to improve its oral bioavailability.[9]

The diagram below illustrates the general principle of a Self-Nanoemulsifying Drug Delivery System (SNEDDS).

Given its amphiphilic nature, this compound could potentially be explored as a lipid component in such advanced drug delivery systems.

Conclusion

This compound is a mixed-chain diacylglycerol with potential significance in cell signaling and pharmaceutical applications. While specific experimental data for this compound is sparse, its properties and functions can be largely inferred from the well-characterized behavior of the broader class of 1,2-diacylglycerols. This technical guide provides a foundational understanding for researchers interested in exploring the unique properties and applications of this and other mixed-chain glycerolipids. Further research is warranted to fully elucidate the specific biological roles and potential therapeutic applications of this compound.

References

- 1. 1,2-DIMYRISTOYL-SN-GLYCEROL CAS#: 60562-16-5 [chemicalbook.com]

- 2. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Comparison of 1-Palmitoyl-2-Linoleoyl-3-Acetyl-Rac-Glycerol-Loaded Self-Emulsifying Granule and Solid Self-Nanoemulsify… [ouci.dntb.gov.ua]

Synthesis of 1-Lauroyl-2-palmitoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 1-Lauroyl-2-palmitoyl-rac-glycerol, a mixed-acid diacylglycerol. This document outlines a strategic multi-step synthetic approach, including detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound is a diacylglycerol (DAG) containing lauric acid at the sn-1 position and palmitic acid at the sn-2 position of the glycerol (B35011) backbone. As with other DAGs, this molecule is an important intermediate in lipid metabolism and can act as a signaling molecule. The controlled chemical synthesis of specific mixed-acid DAGs is crucial for developing standards for lipidomic analysis, for studying the biophysical properties of membranes, and for the development of lipid-based drug delivery systems.

This guide details a common and effective strategy for the regioselective synthesis of 1,2-diacylglycerols, which involves the use of a protecting group to selectively functionalize the hydroxyl groups of the glycerol backbone.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step process:

-

Regioselective Acylation and Protection: The synthesis begins with the regioselective acylation of the primary hydroxyl group at the sn-1 position of a protected glycerol derivative. A common strategy involves the use of a starting material where the sn-2 and sn-3 hydroxyls are protected, for instance, as an isopropylidene ketal (solketal). However, a more direct approach for a racemic mixture involves the selective acylation of one primary hydroxyl group of glycerol, followed by the protection of the remaining primary hydroxyl group. For this guide, we will focus on a strategy involving the initial protection of the sn-1 and sn-3 hydroxyl groups, followed by sequential acylation. A widely used protecting group for the hydroxyl function in lipid synthesis is the benzyl (B1604629) ether due to its stability in various reaction conditions and its ease of removal via catalytic hydrogenation.

-

Sequential Acylation: Once the sn-1 and sn-3 positions are protected, the free hydroxyl group at the sn-2 position is acylated with palmitic acid. Subsequently, after removal of the protecting groups at the sn-1 and sn-3 positions, a regioselective enzymatic or chemical acylation is performed at the sn-1 position with lauric acid. A more controlled approach involves the synthesis of 1-lauroyl-3-benzyl-rac-glycerol, followed by acylation at the sn-2 position with palmitic acid.

-

Deprotection: The final step involves the removal of the protecting group from the sn-3 position to yield the target molecule, this compound.

Logical Flow of Synthesis

Caption: Logical flow of the synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 1-Lauroyl-3-benzyl-rac-glycerol

Objective: To regioselectively acylate the sn-1 position of glycerol with lauric acid and protect the sn-3 position with a benzyl group. A common starting material for this is 1-lauroyl-rac-glycerol, which can be synthesized via enzymatic or chemical methods.

Materials:

-

1-Lauroyl-rac-glycerol

-

Benzyl bromide

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-lauroyl-rac-glycerol (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Add a solution of benzyl bromide (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to afford 1-lauroyl-3-benzyl-rac-glycerol.

Step 2: Synthesis of 1-Lauroyl-2-palmitoyl-3-benzyl-rac-glycerol

Objective: To acylate the free hydroxyl group at the sn-2 position with palmitic acid.

Materials:

-

1-Lauroyl-3-benzyl-rac-glycerol

-

Palmitoyl (B13399708) chloride

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-lauroyl-3-benzyl-rac-glycerol (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C.

-

Add palmitoyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 1-lauroyl-2-palmitoyl-3-benzyl-rac-glycerol.

Step 3: Synthesis of this compound

Objective: To remove the benzyl protecting group from the sn-3 position.

Materials:

-

1-Lauroyl-2-palmitoyl-3-benzyl-rac-glycerol

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (B129727) or Ethyl acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 1-lauroyl-2-palmitoyl-3-benzyl-rac-glycerol (1.0 eq) in methanol or ethyl acetate in a hydrogenation flask.

-

Carefully add 10% Pd/C (10-20 mol%) to the flask under an inert atmosphere.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.[1]

Experimental Workflow Diagram

Caption: A detailed workflow for the three-step synthesis of this compound.

Data Presentation

The synthesized this compound should be characterized to confirm its structure and purity. The following tables summarize expected quantitative data.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₁H₆₀O₅ |

| Molecular Weight | 512.8 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in chloroform, dichloromethane, and other organic solvents. |

Table 2: Spectroscopic Data (¹H NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~5.08 | m | CH (sn-2) |

| ~4.32 | dd | CH₂ (sn-1a) |

| ~4.21 | dd | CH₂ (sn-1b) |

| ~3.70 | d | CH₂ (sn-3) |

| ~2.35 | t | α-CH₂ (Lauroyl & Palmitoyl) |

| ~1.62 | m | β-CH₂ (Lauroyl & Palmitoyl) |

| ~1.25 | br s | (CH₂)n (Lauroyl & Palmitoyl) |

| ~0.88 | t | CH₃ (Lauroyl & Palmitoyl) |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[2][3]

Table 3: Spectroscopic Data (¹³C NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.8 | C=O (sn-1, Lauroyl) |

| ~173.4 | C=O (sn-2, Palmitoyl) |

| ~72.0 | CH (sn-2) |

| ~63.5 | CH₂ (sn-1) |

| ~62.1 | CH₂ (sn-3) |

| ~34.2 | α-CH₂ (Lauroyl & Palmitoyl) |

| ~31.9 | Methylene chains |

| ~29.0 - 29.7 | Methylene chains |

| ~24.9 | β-CH₂ (Lauroyl & Palmitoyl) |

| ~22.7 | Methylene chains |

| ~14.1 | CH₃ (Lauroyl & Palmitoyl) |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[4][5]

Table 4: Mass Spectrometry Data

| Ion | m/z | Fragmentation Pattern |

| [M+Na]⁺ | 535.8 | Adduct with sodium |

| [M+NH₄]⁺ | 530.8 | Adduct with ammonium |

| [M-Lauroyl]⁺ | 257.4 | Loss of the lauroyl group |

| [M-Palmitoyl]⁺ | 257.4 | Loss of the palmitoyl group |

Note: The fragmentation pattern can provide information about the fatty acid composition. The neutral loss of the fatty acyl groups is a characteristic fragmentation pathway for diacylglycerols.[6]

Purification and Characterization

Purification:

-

Column Chromatography: Silica gel column chromatography is the primary method for purifying the intermediates and the final product.[1] A gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically employed.

-

Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reactions and to determine the appropriate solvent system for column chromatography.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized diacylglycerol. The chemical shifts and coupling constants of the glycerol backbone protons and carbons are indicative of the positions of the acyl chains.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and to confirm the fatty acid composition through fragmentation analysis.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the ester carbonyl (~1740 cm⁻¹) and hydroxyl (-OH) stretching (~3400 cm⁻¹) bands.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. The described multi-step synthetic strategy, employing a benzyl protecting group, offers a reliable method for producing this specific mixed-acid diacylglycerol with high purity. The provided experimental protocols and data tables serve as a valuable resource for researchers in the fields of lipid chemistry, biochemistry, and drug development. Careful execution of the experimental procedures and thorough characterization of the final product are essential for obtaining high-quality material for subsequent applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.uoc.gr [chemistry.uoc.gr]

- 4. ajol.info [ajol.info]

- 5. researchgate.net [researchgate.net]

- 6. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure of 1-Lauroyl-2-palmitoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that serve as intermediates in glycerolipid metabolism and as second messengers in a multitude of cellular signaling pathways. Their specific structure, determined by the fatty acid composition and their position on the glycerol (B35011) backbone, dictates their biological function. This technical guide provides a comprehensive overview of the methodologies employed for the structure elucidation of a specific mixed-acid diacylglycerol, 1-Lauroyl-2-palmitoyl-rac-glycerol. This document outlines the key analytical techniques, experimental protocols, and expected quantitative data for the unambiguous identification and characterization of this molecule.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a cornerstone technique for the structural analysis of diacylglycerols, providing information on molecular weight and the identity of the constituent fatty acyl chains. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a particularly powerful approach.

Expected Mass Spectrometric Data

For this compound, the expected mass-to-charge ratios (m/z) for the protonated molecule and its characteristic fragments are summarized in the table below. These values are predicted based on the fragmentation patterns of similar 1,2-diacylglycerols.

| Ion Description | Predicted m/z |

| Parent Ion | |

| [M+H]⁺ | 513.45 |

| [M+NH₄]⁺ | 530.48 |

| [M+Na]⁺ | 535.43 |

| Fragment Ions (from [M+H]⁺) | |

| [M+H - H₂O]⁺ | 495.44 |

| [M+H - C₁₂H₂₄O₂]⁺ (Loss of Lauric Acid) | 313.27 |

| [M+H - C₁₆H₃₂O₂]⁺ (Loss of Palmitic Acid) | 257.26 |

| Lauroyl acylium ion [C₁₂H₂₃O]⁺ | 183.17 |

| Palmitoyl acylium ion [C₁₆H₃₁O]⁺ | 239.24 |

Experimental Protocol: LC-ESI-MS/MS

1.2.1. Sample Preparation:

-

Dissolve this compound in a suitable organic solvent, such as a chloroform (B151607):methanol mixture (2:1, v/v), to a final concentration of 10 µg/mL.

-

For analysis from a biological matrix, perform a lipid extraction using the Bligh-Dyer or a similar method.

-

The extracted lipid fraction may require further purification by solid-phase extraction (SPE) on a silica (B1680970) cartridge to isolate the diacylglycerol fraction.

1.2.2. Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40 °C.

1.2.3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Data Acquisition: Full scan mode from m/z 100-1000 for parent ion identification.

-

Tandem MS (MS/MS): Product ion scans of the selected parent ions (e.g., m/z 513.45 and 530.48) with collision energies ranging from 20-40 eV to induce fragmentation. Neutral loss scans for the masses corresponding to lauric acid (200.18 Da) and palmitic acid (256.24 Da) can also be employed to selectively detect DAGs containing these fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the glycerol backbone structure and the precise location of the acyl chains. Both ¹H and ¹³C NMR are essential for complete structure elucidation.

Expected NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar diacylglycerol structures.[1][2][3][4] Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS).

¹H NMR Predicted Chemical Shifts (in CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity |

| Glycerol Backbone | ||

| H-1a, H-1b | ~4.15-4.30 | dd, dd |

| H-2 | ~5.10 | m |

| H-3a, H-3b | ~3.70 | d |

| Lauroyl Chain (sn-1) | ||

| α-CH₂ | ~2.32 | t |

| β-CH₂ | ~1.62 | quint |

| (CH₂)₈ | ~1.25 | m |

| ω-CH₃ | ~0.88 | t |

| Palmitoyl Chain (sn-2) | ||

| α-CH₂ | ~2.30 | t |

| β-CH₂ | ~1.60 | quint |

| (CH₂)₁₂ | ~1.25 | m |

| ω-CH₃ | ~0.88 | t |

¹³C NMR Predicted Chemical Shifts (in CDCl₃)

| Carbon | Predicted δ (ppm) |

| Glycerol Backbone | |

| C-1 | ~62.5 |

| C-2 | ~70.0 |

| C-3 | ~63.0 |

| Lauroyl Chain (sn-1) | |

| C=O | ~173.3 |

| α-CH₂ | ~34.1 |

| β-CH₂ | ~24.9 |

| (CH₂)₈ | ~29.0-29.7 |

| ω-CH₃ | ~14.1 |

| Palmitoyl Chain (sn-2) | |

| C=O | ~172.9 |

| α-CH₂ | ~34.3 |

| β-CH₂ | ~25.0 |

| (CH₂)₁₂ | ~29.1-29.7 |

| ω-CH₃ | ~14.1 |

Experimental Protocol: NMR Spectroscopy

2.2.1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2.2.2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.

-

For structural confirmation, 2D experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be performed to establish proton-proton correlations within the glycerol and acyl chain spin systems.

-

-

¹³C NMR:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Typical parameters: 1024 scans, 5-second relaxation delay, 90° pulse angle.

-

For unambiguous assignment of carbon signals, 2D heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. HSQC correlates directly bonded protons and carbons, while HMBC reveals long-range (2-3 bond) correlations, which are crucial for confirming the ester linkages between the fatty acids and the glycerol backbone.

-

Visualizing Methodologies and Pathways

Experimental Workflow for Structure Elucidation

The logical flow of experiments for the complete structural characterization of this compound is depicted below.

Caption: Experimental workflow for the structure elucidation of this compound.

Diacylglycerol Signaling Pathway

1,2-Diacylglycerols, such as this compound, are key signaling molecules that activate Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes. The canonical DAG-PKC signaling pathway is illustrated below.

Caption: The canonical Diacylglycerol-Protein Kinase C (DAG-PKC) signaling pathway.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. The combination of mass spectrometry for molecular weight determination and fatty acid identification, along with one- and two-dimensional NMR spectroscopy for the definitive assignment of the acyl chain positions on the glycerol backbone, provides a robust and reliable methodology for the complete characterization of this and other diacylglycerol species. Understanding the precise structure of these molecules is paramount for elucidating their specific roles in cellular signaling and metabolism, which is of significant interest to researchers in both basic science and drug development.

References

- 1. chemistry.uoc.gr [chemistry.uoc.gr]

- 2. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biological Nexus: A Technical Guide to the Activity of 1-Lauroyl-2-palmitoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activity of 1-Lauroyl-2-palmitoyl-rac-glycerol, a specific diacylglycerol (DAG). While direct experimental data for this particular molecule is limited, its biological functions can be comprehensively understood through the well-established role of 1,2-diacylglycerols as critical second messengers in cellular signaling. This document will detail the primary mechanism of action of 1,2-diacylglycerols, focusing on the activation of Protein Kinase C (PKC) and its downstream consequences. This guide will also present quantitative data on the activation of PKC by various diacylglycerol species, provide detailed experimental protocols for assessing DAG-mediated signaling, and include visual representations of key pathways and workflows to facilitate a deeper understanding.

Introduction: The Role of Diacylglycerols in Cellular Signaling

Diacylglycerols are pivotal lipid molecules that act as second messengers in a multitude of cellular signaling pathways.[1][2] Their generation, primarily through the hydrolysis of membrane phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), triggers a cascade of intracellular events.[3][4] The most well-characterized function of 1,2-diacylglycerols is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a vast array of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.[2][5][6] this compound, by virtue of its 1,2-diacylglycerol structure, is predicted to be a potent activator of this critical signaling pathway.

Mechanism of Action: Activation of Protein Kinase C

The canonical signaling pathway initiated by 1,2-diacylglycerols, including this compound, converges on the activation of PKC. PKC isoforms are broadly classified into three groups: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). Both conventional and novel PKC isoforms possess a C1 domain, which is the binding site for diacylglycerols.[3][5]

Upon an external stimulus (e.g., growth factor or hormone binding to a receptor), PLC is activated and cleaves PIP2 into inositol (B14025) trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, the newly generated DAG remains in the plasma membrane. This localized increase in DAG concentration recruits PKC from the cytosol to the membrane. The binding of DAG to the C1 domain of PKC induces a conformational change in the enzyme, relieving autoinhibition and exposing the catalytic domain, leading to its activation.[5][7] Activated PKC can then phosphorylate a wide range of substrate proteins, thereby modulating their activity and propagating the signal downstream.

dot

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Diacylglycerol Assay Kit (ab242293) | Abcam [abcam.com]

- 7. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Presence of 1-Lauroyl-2-palmitoyl-rac-glycerol in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Lauroyl-2-palmitoyl-rac-glycerol, a specific diacylglycerol (DAG), occupies a position at the crossroads of lipid metabolism and cellular signaling. While its precise natural abundance remains to be definitively quantified, its constituent fatty acids, lauric acid and palmitic acid, are widespread in the biological world. This technical guide synthesizes the current understanding of the probable natural occurrence of this compound, details the advanced analytical methodologies required for its identification and quantification, and explores its potential roles in cellular signaling pathways. The information presented herein is intended to equip researchers with the foundational knowledge and technical framework necessary to investigate this and other similarly structured diacylglycerols.

Natural Occurrence and Biosynthesis

Direct quantitative evidence for the natural occurrence of this compound is not extensively documented in current scientific literature. However, the presence of triacylglycerols (TAGs) containing both lauric and palmitic acids in various natural sources strongly suggests the transient existence of this compound as a metabolic intermediate.

One notable source is date palm (Phoenix dactylifera L.) seed oil . Studies have identified several TAGs in date seed oil that contain lauric acid (C12:0) and other fatty acids, including oleic acid.[1] Given that DAGs are direct precursors in the biosynthesis of TAGs via the Kennedy pathway, it is highly probable that this compound exists within date seeds, albeit at low concentrations.

The biosynthesis of 1,2-diacyl-sn-glycerols, including the lauroyl-palmitoyl species, primarily occurs through the Kennedy pathway . This pathway involves the sequential acylation of glycerol-3-phosphate.

Table 1: Fatty Acid Composition of Potential Natural Sources

| Natural Source | Key Fatty Acids Present | Relevance to this compound |

| Date Palm (Phoenix dactylifera L.) Seed Oil | Oleic acid, Lauric acid, Myristic acid, Palmitic acid[1][2][3] | The presence of both lauric and palmitic acids in the triacylglycerol fraction suggests the potential for this compound as a metabolic intermediate.[1] |

| Coconut Oil | Lauric acid, Myristic acid, Palmitic acid | High abundance of lauric and palmitic acids makes it a plausible, though unconfirmed, source. |

| Palm Kernel Oil | Lauric acid, Myristic acid, Palmitic acid | Similar to coconut oil, it is rich in the precursor fatty acids. |

Experimental Protocols for Detection and Quantification

The analysis of specific diacylglycerol isomers like this compound from complex biological matrices requires sophisticated analytical techniques. The low abundance and potential for acyl migration necessitate careful sample preparation and high-sensitivity instrumentation. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for such analyses.

Lipid Extraction from Plant Tissues

This protocol is a generalized procedure adapted from methods for extracting lipids from plant tissues for LC-MS analysis.[4][5][6]

Objective: To extract total lipids, including diacylglycerols, from plant material while minimizing degradation and isomerization.

Materials:

-

Lyophilized and finely ground plant tissue (e.g., date seeds)

-

Mortar and pestle or cryogenic grinder

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

Glass vials for sample storage

Procedure:

-

Weigh approximately 100 mg of finely ground plant tissue into a glass centrifuge tube.

-

Add 2 mL of chloroform and 1 mL of methanol to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and cell disruption.

-

Add 0.75 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Resuspend the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

-

Filter the resuspended extract through a 0.22 µm PTFE syringe filter into an LC-MS vial.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general approach for the quantification of diacylglycerol species.[7][8]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Reversed-phase C18 column

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Reagents:

-

Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid

-

Internal Standard: A commercially available diacylglycerol with a known concentration and distinct mass (e.g., D5-DAG internal standards).[9]

Procedure:

-

Chromatographic Separation:

-

Inject the lipid extract onto the C18 column.

-

Use a gradient elution program starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to separate the different lipid classes and diacylglycerol species based on their hydrophobicity.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transition would be from the precursor ion (the [M+NH4]+ adduct of this compound) to a characteristic product ion.

-

The fragmentation of diacylglycerols in the mass spectrometer typically involves the neutral loss of one of the fatty acid chains.[10][11][12] For this compound (assuming the sn-1 and sn-2 positions), the expected neutral losses would correspond to lauric acid and palmitic acid.

-

-

Quantification:

-

Create a calibration curve using a synthetic standard of this compound.

-

Quantify the endogenous levels of this compound in the sample by comparing its peak area to that of the internal standard and the calibration curve.

-

Role in Cellular Signaling

Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC).[13][14] The generation of DAGs is often triggered by the hydrolysis of membrane phospholipids (B1166683) by Phospholipase C (PLC).[15][16][17][18][19]

Phospholipase C (PLC) Signaling Pathway

The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the activation of PLC. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 diffuses into the cytosol to trigger calcium release from the endoplasmic reticulum, DAG remains in the plasma membrane where it can activate PKC.[15][16][17][18][19]

Protein Kinase C (PKC) Activation Pathway

Diacylglycerol, in conjunction with calcium ions (for conventional PKC isoforms) and phosphatidylserine, acts as a critical activator of Protein Kinase C.[13][20][21][22] Upon activation, PKC translocates from the cytosol to the plasma membrane. Activated PKC can then phosphorylate a wide range of downstream target proteins, leading to diverse cellular responses such as proliferation, differentiation, apoptosis, and inflammation. The specific cellular outcome depends on the PKC isoform activated and the downstream targets present in the cell.[13][20]

Conclusion and Future Directions

While the direct detection and quantification of this compound in natural sources remain a challenge, its existence as a metabolic intermediate is strongly supported by the fatty acid profiles of certain plant oils, particularly date seed oil. The advanced analytical protocols outlined in this guide provide a robust framework for researchers to pursue the identification and quantification of this and other specific diacylglycerol species. A deeper understanding of the natural distribution and abundance of specific DAGs will be crucial for elucidating their precise roles in cellular signaling and their potential as biomarkers or therapeutic targets in various diseases. Future research should focus on targeted lipidomic analyses of sources rich in both lauric and palmitic acids to definitively confirm the natural occurrence of this compound and to quantify its concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. office2.jmbfs.org [office2.jmbfs.org]

- 3. office2.jmbfs.org [office2.jmbfs.org]

- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 6. Sampling and Extraction of Lyophilized Plant Tissue for LC-MS Analysis [protocols.io]

- 7. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Protein kinase C activation: isozyme-specific effects on metabolism and cardiovascular complications in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 16. meridian.allenpress.com [meridian.allenpress.com]

- 17. Phospholipase C - Wikipedia [en.wikipedia.org]

- 18. bosterbio.com [bosterbio.com]

- 19. Phospholipase C IP3 DAG Pathway | PPTX [slideshare.net]

- 20. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? | Semantic Scholar [semanticscholar.org]

- 22. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Lauroyl-2-palmitoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Lauroyl-2-palmitoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule containing lauric acid at the sn-1 position and palmitic acid at the sn-2 position of the glycerol (B35011) backbone.[1] As a diacylglycerol, it is an important bioactive lipid that plays a crucial role as a second messenger in a variety of cellular signaling pathways. The asymmetric nature of the fatty acid substitution on the glycerol backbone results in a chiral molecule, with the rac- prefix indicating a racemic mixture of the R and S enantiomers.

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and biological significance, with a focus on its role in cellular signaling.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Molecular Formula | C31H60O5 | [2] |

| Molecular Weight | 512.8 g/mol | [2] |

| Physical State | Solid at room temperature | [2] |

| Solubility | Soluble in organic solvents such as DMF and DMSO. Limited solubility in ethanol (B145695) and aqueous buffers like PBS. | [2] |

| Storage Temperature | -20°C for long-term stability | [2] |

Synthesis of this compound

The synthesis of asymmetrically substituted diacylglycerols like this compound requires a regiospecific approach to ensure the correct placement of the lauroyl and palmitoyl (B13399708) groups. A common strategy involves the use of protecting groups and enzymatic or chemical acylation steps.

Proposed Synthetic Workflow

A plausible synthetic route for this compound is outlined below. This multi-step process would involve protection of one of the primary hydroxyl groups of glycerol, acylation of the remaining two hydroxyl groups, and subsequent deprotection.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of Glycerol

-

Start with a suitable glycerol precursor, such as sn-Glycerol-3-phosphate, where the sn-3 position is already functionalized.

-

Alternatively, use a protecting group strategy. For example, react glycerol with a trityl chloride in the presence of a base like pyridine (B92270) to selectively protect the primary hydroxyl group at the sn-3 position.

Step 2: Acylation at sn-1 Position

-

React the protected glycerol with lauroyl chloride in the presence of a base (e.g., pyridine or triethylamine) to esterify the sn-1 hydroxyl group.

-

The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purify the product using column chromatography on silica (B1680970) gel.

Step 3: Acylation at sn-2 Position

-

React the sn-1-lauroyl-sn-3-protected glycerol with palmitoyl chloride under similar conditions as the first acylation step.

-

Purify the resulting diacylated and protected glycerol derivative by column chromatography.

Step 4: Deprotection

-

Remove the protecting group from the sn-3 position. For a trityl group, this can be achieved by mild acid hydrolysis (e.g., with p-toluenesulfonic acid in methanol).

-

Purify the final product, this compound, using column chromatography.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the glycerol backbone protons, as well as the methylene (B1212753) and methyl protons of the lauroyl and palmitoyl chains. The chemical shifts of the glycerol protons can help confirm the positions of the acyl chains.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups and the carbons of the glycerol backbone and fatty acid chains.

Mass Spectrometry (MS)

-

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the compound. The expected molecular ion would correspond to the calculated molecular weight of 512.8 g/mol .

-

Tandem mass spectrometry (MS/MS) can be used to confirm the identity and position of the fatty acid chains through characteristic fragmentation patterns, such as the neutral loss of the fatty acids.

Biological Activity and Signaling Pathways

Diacylglycerols are critical signaling molecules that are generated at the cell membrane in response to extracellular stimuli. They act as second messengers to recruit and activate a variety of downstream effector proteins.

Diacylglycerol Signaling Pathway

The canonical diacylglycerol signaling pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), which generates DAG and inositol (B14025) 1,4,5-trisphosphate (IP₃). DAG remains in the plasma membrane and activates several key signaling proteins.

Caption: Simplified Diacylglycerol (DAG) signaling pathway.

Key Downstream Effectors

-

Protein Kinase C (PKC): A family of serine/threonine kinases that are major targets of DAG. Activation of PKC isoforms leads to the phosphorylation of a wide range of cellular proteins, regulating processes such as cell growth, differentiation, and apoptosis.

-

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These are guanine (B1146940) nucleotide exchange factors for Ras and Rap small G-proteins. DAG-mediated activation of RasGRPs plays a role in T-cell activation and other cellular processes.

-

Munc13: A family of proteins involved in synaptic vesicle priming and neurotransmitter release. DAG binding to Munc13 proteins is essential for their function in the nervous system.

-

Chimaerins: These are Rac-GTPase activating proteins that are also regulated by DAG.

Experimental Protocols for Biological Assays

In Vitro PKC Activation Assay

Objective: To determine if this compound can activate Protein Kinase C.

Materials:

-

Purified PKC isoform (e.g., PKCα)

-

This compound

-

ATP (with γ-³²P-ATP for radioactive detection, or a fluorescent ATP analog)

-

PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

Procedure:

-

Prepare lipid vesicles by mixing this compound and phosphatidylserine in chloroform, evaporating the solvent under nitrogen, and resuspending the lipid film in assay buffer followed by sonication.

-

Set up the kinase reaction in a microcentrifuge tube by adding the assay buffer, lipid vesicles, PKC substrate peptide, and purified PKC enzyme.

-

Initiate the reaction by adding ATP (containing the radiolabel or fluorescent tag).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA or a denaturing solution).

-

Quantify the phosphorylation of the substrate peptide. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence signal according to the specific kit instructions.

Cellular Diacylglycerol Quantification

Commercial assay kits are available to measure total diacylglycerol content in cell lysates. These assays typically involve a coupled enzymatic reaction that ultimately produces a fluorescent or colorimetric signal proportional to the amount of DAG in the sample.[3][4]

General Principle of a Fluorometric DAG Assay:

-

DAG in the sample is phosphorylated by a DAG kinase to produce phosphatidic acid.

-

The phosphatidic acid is then hydrolyzed by a lipase (B570770) to generate glycerol-3-phosphate.

-

Glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase, producing hydrogen peroxide.

-

The hydrogen peroxide reacts with a fluorometric probe to generate a fluorescent signal.

Conclusion

This compound is a structurally defined diacylglycerol with significant potential for research in cell signaling and drug development. While specific experimental data for this molecule is sparse, its synthesis, characterization, and biological activity can be understood within the broader context of diacylglycerol chemistry and biology. The protocols and pathways outlined in this guide provide a framework for researchers to synthesize, characterize, and investigate the biological functions of this important lipid second messenger.

References

An In-depth Technical Guide to the Metabolic Pathways of 1-Lauroyl-2-palmitoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Lauroyl-2-palmitoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule containing a medium-chain saturated fatty acid (lauric acid, C12:0) at the sn-1 position and a long-chain saturated fatty acid (palmitic acid, C16:0) at the sn-2 position. As a 1,2-diacylglycerol, it is a key intermediate in lipid metabolism and a crucial second messenger in cellular signaling. This technical guide outlines the principal metabolic pathways involving this compound, including its biosynthesis, degradation, and role in signaling cascades. The guide provides detailed experimental protocols for the analysis of its metabolism and signaling effects and presents quantitative data where available for related molecules. Due to the limited specific research on this compound, this document extrapolates from the well-established metabolism of other diacylglycerols with similar structures.

Introduction to Diacylglycerol Metabolism

Diacylglycerols (DAGs) are central to lipid biochemistry. They are primarily generated from the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC) or from the dephosphorylation of phosphatidic acid in the de novo synthesis of lipids.[1] The fatty acid composition of DAGs influences their metabolic fate and signaling properties. 1,2-diacylglycerols, such as this compound, are biologically active isomers that can activate various intracellular signaling pathways.[2]

Metabolic Pathways

The metabolic fate of this compound is governed by the action of several key enzymes. The primary pathways are phosphorylation by diacylglycerol kinases (DGKs), hydrolysis by diacylglycerol lipases (DAGLs), and acylation by diacylglycerol acyltransferases (DGATs).

Phosphorylation to Phosphatidic Acid

Diacylglycerol kinases catalyze the phosphorylation of DAG to phosphatidic acid (PA), a reaction that terminates DAG signaling and initiates PA-mediated signaling events.[3]

-

Enzyme: Diacylglycerol Kinase (DGK)

-

Reaction: this compound + ATP → 1-Lauroyl-2-palmitoyl-sn-glycero-3-phosphate + ADP

Hydrolysis to Monoacylglycerol and Free Fatty Acids

Diacylglycerol lipases hydrolyze DAGs to release a free fatty acid and a monoacylglycerol. The specificity of DAGLs can vary, with some showing a preference for the sn-1 position.

-

Enzyme: Diacylglycerol Lipase (B570770) (DAGL)

-

Reaction (assuming sn-1 specificity): this compound → 2-Palmitoyl-rac-glycerol + Lauric Acid

-

Significance: This pathway is involved in the production of endocannabinoids (if an arachidonoyl group is present) and in the general turnover of fatty acids. The substrate preference of DAGLs for mixed saturated fatty acid DAGs is an area of ongoing research.[6][7]

Acylation to Triacylglycerol

Diacylglycerol acyltransferases catalyze the final step in the synthesis of triacylglycerols (TAGs), which serve as the primary form of energy storage in cells.

-

Enzyme: Diacylglycerol Acyltransferase (DGAT)

-

Reaction: this compound + Acyl-CoA → 1-Lauroyl-2-palmitoyl-3-acyl-rac-glycerol + CoA

-

Significance: This pathway removes DAG from the signaling pool and channels it into a storage form. DGAT enzymes have two major isoforms, DGAT1 and DGAT2, with differing substrate specificities.[8][9]

References

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SPV: a JavaScript Signaling Pathway Visualizer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate chirality and specificity of diacylglycerol kinases and the multisubstrate lipid kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digital.csic.es [digital.csic.es]

- 9. Specificity of the fatty acyl moieties of diacylglycerol for the activation of calcium-activated, phospholipid-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Functions of 1-Lauroyl-2-palmitoyl-rac-glycerol

Disclaimer: Direct experimental data on the specific cellular functions of 1-Lauroyl-2-palmitoyl-rac-glycerol is limited in publicly available scientific literature. This guide extrapolates its functions based on the well-established roles of diacylglycerols (DAGs) with similar structures. The information provided should be viewed as a theoretical framework to guide future research.

Introduction to Diacylglycerols and this compound

Diacylglycerols (DAGs) are fundamental lipid molecules composed of a glycerol (B35011) backbone esterified to two fatty acid chains. They are key intermediates in lipid metabolism and serve as critical second messengers in a multitude of cellular signaling pathways. The specific fatty acid composition of a DAG molecule can influence its metabolic fate and signaling properties.

This compound, also known as DG(12:0/16:0), is a diacylglycerol containing a lauric acid (a saturated 12-carbon fatty acid) at the sn-1 position and a palmitic acid (a saturated 16-carbon fatty acid) at the sn-2 position of the glycerol backbone. As a member of the diacylglycerol family, it is presumed to participate in the canonical cellular activities attributed to these lipids.

Core Cellular Functions

The primary cellular functions of diacylglycerols like this compound can be broadly categorized into signaling and metabolic roles.

Role in Signal Transduction: The Protein Kinase C (PKC) Pathway

One of the most extensively studied functions of diacylglycerol is its role as a second messenger in signal transduction cascades. DAGs are crucial for the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and cytoskeletal organization.

The activation of PKC is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which is often triggered by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This hydrolysis generates two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol. While IP3 diffuses into the cytosol to mediate the release of calcium from intracellular stores, DAG remains in the plasma membrane. The increase in intracellular calcium concentration and the presence of DAG at the membrane synergistically recruit and activate conventional and novel PKC isoforms.

Metabolic Intermediate Functions

This compound serves as a key intermediate in the biosynthesis and degradation of more complex lipids. It can be further acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols (TAGs), the primary form of energy storage in cells. Conversely, it can be generated from the hydrolysis of TAGs by lipases. Additionally, DAGs can be phosphorylated by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), another important signaling lipid and a precursor for the synthesis of various phospholipids.

Quantitative Data

| Parameter | Molecule/Enzyme | Value | Cell/System Type | Reference |

| Substrate Specificity | Diacylglycerol Kinase ζ (DGKζ) | Activity with 16:0/16:0-DAG was ~78-108% relative to 12:0/12:0-DAG. | Purified enzyme | [1] |

| Effective Concentration | sn-1,2-dioctanoylglycerol | Biological responses saturate at 20 to 250 µM. | General cell systems | [2] |

| Km for DG | Diacylglycerol Kinase ζ (DGKζ) | 1.49 ± 0.12 mol % | Purified enzyme in mixed micellar assay | [1] |

| Vmax | Diacylglycerol Kinase ζ (DGKζ) | 2.12 ± 0.06 nmol PA/min/µg | Purified enzyme | [1] |

Experimental Protocols

Due to the lack of studies specifically investigating this compound, this section provides generalized protocols commonly used to study the cellular functions of diacylglycerols.

Quantification of Cellular Diacylglycerol Content

A common method for quantifying cellular DAG levels is the diacylglycerol kinase assay. This method relies on the enzymatic conversion of DAG to radiolabeled phosphatidic acid (PA) by E. coli DAG kinase in the presence of [γ-³²P]ATP or [γ-³³P]ATP.

Methodology:

-

Lipid Extraction: Cellular lipids are extracted from cell pellets using a chloroform/methanol solvent system.

-

DAG Kinase Reaction: The dried lipid extract is resuspended in a reaction buffer containing E. coli DAG kinase and [γ-³²P]ATP. The reaction is incubated to allow for the phosphorylation of DAG to [³²P]PA.

-

Lipid Separation: The reaction is stopped, and the lipids are re-extracted. The resulting [³²P]PA is separated from other lipids and unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).

-

Quantification: The amount of radioactivity incorporated into the PA spot on the TLC plate is measured using a phosphorimager or scintillation counting. The amount of DAG in the original sample is then calculated by comparing it to a standard curve generated with known amounts of DAG. [3] dot

In Vitro Protein Kinase C (PKC) Activity Assay

To determine if a specific diacylglycerol, such as this compound, can activate PKC, an in vitro kinase assay can be performed.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing purified PKC enzyme, a lipid activator solution (containing phosphatidylserine (B164497) and the diacylglycerol of interest), a specific PKC substrate peptide, and a buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of MgCl₂ and [γ-³²P]ATP.

-

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 10 minutes) to allow for the phosphorylation of the substrate peptide by PKC.

-

Separation: The reaction is stopped, and an aliquot of the reaction mixture is spotted onto P81 phosphocellulose paper. The paper is then washed extensively to remove unreacted [γ-³²P]ATP.

-

Quantification: The amount of ³²P incorporated into the substrate peptide, which remains bound to the P81 paper, is quantified using a scintillation counter. Increased radioactivity compared to a control without the diacylglycerol indicates PKC activation. [4]

Conclusion

While direct experimental evidence is sparse, the structural characteristics of this compound strongly suggest its involvement in fundamental cellular processes common to all diacylglycerols. It is anticipated to function as a second messenger in the activation of Protein Kinase C, play a role in the dynamics of membrane trafficking, and serve as a crucial intermediate in lipid metabolism. The experimental protocols and quantitative data presented in this guide for general diacylglycerols provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at elucidating the specific cellular functions of this compound. Further research is warranted to validate these presumed roles and to uncover any unique properties conferred by its specific fatty acid composition.

References

A Technical Guide to the Physicochemical Properties and Biological Significance of 1-Lauroyl-2-palmitoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility, stability, and biological relevance of 1-Lauroyl-2-palmitoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in various research and development fields. This document is intended to serve as a valuable resource for professionals working with this and similar lipid molecules.

Physicochemical Properties

This compound is a 1,2-diacylglycerol composed of a glycerol (B35011) backbone with lauric acid (a saturated 12-carbon fatty acid) esterified at the sn-1 position and palmitic acid (a saturated 16-carbon fatty acid) at the sn-2 position. The rac- designation indicates a racemic mixture of the sn-1 and sn-3 stereoisomers.

Solubility

Table 1: Solubility of 1-Palmitoyl-2-lauroyl-rac-glycerol (Isomer of the Target Compound) [1]

| Solvent | Solubility (mg/mL) |

| DMF | 20 |

| DMSO | 30 |

| Ethanol | 0.25 |

| PBS (pH 7.2) | 0.7 |

Note: This data is for the isomer 1-Palmitoyl-2-lauroyl-rac-glycerol and should be used as an approximation for this compound.

Stability

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of oxidative agents. As a 1,2-diacylglycerol, it is susceptible to acyl migration, hydrolysis, and oxidation.

-

Acyl Migration: 1,2-Diacylglycerols can undergo intramolecular acyl migration to form the more thermodynamically stable 1,3-diacylglycerol isomer. This process can be accelerated by heat and the presence of catalysts.

-

Hydrolysis: The ester bonds of diacylglycerols can be hydrolyzed, either chemically or enzymatically, to yield free fatty acids and monoacylglycerol or glycerol. This is a primary degradation pathway, especially in aqueous environments. Studies on diacylglycerol hydrolysis by platelet membranes indicate that the fatty acid at the sn-1 position is hydrolyzed faster than that at the sn-2 position.[2]

-

Oxidation: While lauric and palmitic acids are saturated and thus less prone to oxidation than unsaturated fatty acids, the glycerol backbone can still be a target for oxidation, especially under harsh conditions of heat and light in the presence of oxygen. Diacylglycerol oils have been shown to be more easily oxidized than triacylglycerol oils under certain conditions.[3]

-

Thermal Stability: Diacylglycerols generally have a higher melting point than their corresponding triacylglycerols.[4] However, prolonged exposure to high temperatures can lead to degradation, including acyl migration and the formation of polymerized glycerides.[5]

Quantitative stability data for this compound is not available. However, a related triacylglycerol, 1-Lauroyl-2-elaidoyl-3-palmitoyl-rac-glycerol, is reported to be stable for at least four years when stored at -20°C.[6]

Experimental Protocols

Determination of Solubility

A common method for determining the solubility of a lipid like this compound in various solvents is the equilibrium solubility method.[7][8]

Assessment of Stability

The stability of this compound can be assessed by subjecting it to various stress conditions and monitoring for degradation products over time. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.

Biological Significance: Role in Cell Signaling

1,2-Diacylglycerols, including this compound, are crucial second messengers in cellular signaling pathways. A primary role of 1,2-DAGs is the activation of Protein Kinase C (PKC).[9][10]

Protein Kinase C (PKC) Activation Pathway

The activation of PKC by 1,2-diacylglycerol is a key event in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[11] The pathway is initiated by the stimulation of cell surface receptors, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). While IP3 diffuses into the cytosol to trigger the release of calcium, DAG remains in the plasma membrane where it recruits and activates PKC.[10]

Metabolism of Diacylglycerols

1,2-Diacylglycerols are key metabolic intermediates. They can be further acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols for energy storage. Alternatively, they can be phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid, a precursor for the synthesis of other phospholipids.[11] The metabolic fate of this compound will depend on the specific cellular context and the activity of these enzymes.

Conclusion

This compound is a diacylglycerol with important physicochemical properties and significant biological roles. While specific experimental data on its solubility and stability are limited, information from its isomers provides valuable insights. Its function as a second messenger in the activation of Protein Kinase C underscores its importance in cellular signaling. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for further investigation into the specific characteristics of this molecule.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Characterization of 1,2-diacylglycerol hydrolysis in human platelets. Demonstration of an arachidonoyl-monoacylglycerol intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relative oxidative stability of diacylglycerol and triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. myfoodresearch.com [myfoodresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1-Lauroyl-2-palmitoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Lauroyl-2-palmitoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone with lauric acid esterified at the sn-1 position and palmitic acid at the sn-2 position. As a 1,2-diacylglycerol, its primary mechanism of action is anticipated to be the activation of Protein Kinase C (PKC) isoforms, a critical step in intracellular signal transduction. This document synthesizes the established principles of diacylglycerol signaling to propose a detailed mechanism for this compound, outlines potential downstream cellular effects, and provides hypothetical experimental protocols for its investigation.

Introduction to Diacylglycerol Signaling

Diacylglycerols are crucial second messengers in a multitude of cellular signaling pathways.[1] Their generation, typically through the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC), triggers the recruitment and activation of various downstream effector proteins.[2] The spatial and temporal localization of DAGs is tightly regulated, ensuring precise signal transmission. The biological activity of DAGs is highly dependent on their stereochemistry, with the sn-1,2-diacylglycerol isomer being the primary activator of conventional and novel PKC isoforms.[1]

Proposed Mechanism of Action of this compound

As a 1,2-diacylglycerol, this compound is predicted to function as a signaling lipid that activates Protein Kinase C (PKC). The presence of two saturated fatty acids, lauric acid (C12:0) and palmitic acid (C16:0), will influence its physical properties within the cell membrane and its interaction with PKC.

The proposed mechanism involves the following steps:

-

Membrane Integration: Due to its lipophilic nature, this compound resides within the inner leaflet of the plasma membrane.

-

PKC Recruitment: Upon generation, it alters the local membrane environment, creating a binding site for the C1 domain of conventional and novel PKC isoforms.[3]

-

PKC Activation: The binding of DAG to the C1 domain induces a conformational change in the PKC enzyme. This relieves the autoinhibitory pseudosubstrate, exposing the kinase domain and leading to its activation.[3] For conventional PKCs (cPKCs), this process is often synergistic with calcium ion (Ca2+) binding to the C2 domain.[3]

-

Downstream Phosphorylation: Activated PKC can then phosphorylate a wide array of substrate proteins on serine and threonine residues, leading to a cascade of cellular responses.

The specific fatty acid composition (lauric and palmitic acids) may influence the partitioning of the molecule into different membrane microdomains and potentially confer some level of specificity towards certain PKC isoforms, although this has not been experimentally verified for this specific molecule. Saturated fatty acids in DAGs can increase PKC activity by promoting the formation of liquid-crystalline domains in the membrane, which can concentrate DAGs and enhance their availability for PKC binding.[4]

Signaling Pathway Diagram

Caption: Proposed signaling pathway for PKC activation by this compound.

Quantitative Data

| Parameter | Description | Expected Range/Value | Reference Compound(s) |

| PKC Isoform Binding Affinity (Kd) | The equilibrium dissociation constant for the binding of the diacylglycerol to the C1 domain of specific PKC isoforms. A lower Kd indicates higher affinity. | 1-100 nM | 1,2-dioctanoyl-sn-glycerol (diC8) |

| EC50 for PKC Activation | The concentration of the diacylglycerol that produces 50% of the maximal activation of a specific PKC isoform in an in vitro kinase assay. | 1-50 µM | 1-oleoyl-2-acetyl-sn-glycerol (OAG) |

| Cellular Potency (EC50) | The concentration required to elicit a half-maximal response in a cell-based assay (e.g., phosphorylation of a known PKC substrate, gene expression). | 10-100 µM | 1,2-dioctanoyl-sn-glycerol (diC8) |

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols that could be employed to elucidate the precise mechanism of action of this compound.

In Vitro PKC Kinase Assay

Objective: To determine the ability of this compound to directly activate purified PKC isoforms.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM CaCl2, and a fluorescently labeled peptide substrate for PKC.

-